Trimethylammonium trichlorocadmate
Description
Trimethylammonium trichlorocadmate (chemical formula: C₃H₁₀CdCl₃N, CAS: 68778-49-4) is a quaternary ammonium compound comprising a trimethylammonium cation [(CH₃)₃NH⁺] and a trichlorocadmate anion [CdCl₃⁻]. This compound belongs to a class of metal-organic hybrids where the cadmium center is coordinated by chloride ligands, creating a structurally distinct ionic lattice. While specific data on its physical properties (e.g., melting point, solubility) are scarce, its structural analogy to other quaternary ammonium salts and cadmium-containing complexes allows for inferential comparisons .
Properties
CAS No. |
68778-49-4 |
|---|---|
Molecular Formula |
C3H10CdCl3N |
Molecular Weight |
278.89 g/mol |
IUPAC Name |
trichlorocadmium(1-);trimethylazanium |
InChI |
InChI=1S/C3H9N.Cd.3ClH/c1-4(2)3;;;;/h1-3H3;;3*1H/q;+2;;;/p-2 |
InChI Key |
ZEDDZTPXOILSKD-UHFFFAOYSA-L |
Canonical SMILES |
C[NH+](C)C.Cl[Cd-](Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of trimethylammonium trichlorocadmate typically involves the reaction of cadmium chloride with trimethylamine hydrochloride in an aqueous solution. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity this compound .
Chemical Reactions Analysis
Trimethylammonium trichlorocadmate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the chloride ions are replaced by other ligands.
Oxidation and Reduction: The cadmium ion in the compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Complex Formation: It can form complexes with other metal ions or organic molecules, leading to the formation of new compounds with different properties
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Trimethylammonium trichlorocadmate has several scientific research applications:
Chemistry: It is used in the study of coordination chemistry and the synthesis of new coordination compounds.
Biology: It can be used as a model compound to study the interactions of cadmium with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as imaging and drug delivery.
Industry: It is used in the development of new materials with specific properties, such as catalysts and sensors
Mechanism of Action
The mechanism of action of trimethylammonium trichlorocadmate involves its interaction with various molecular targets. The cadmium ion can bind to proteins and enzymes, affecting their function. The trimethylammonium ion can interact with cell membranes, potentially altering their properties. These interactions can lead to changes in cellular processes and pathways .
Comparison with Similar Compounds
Structural and Compositional Analogues
Tetramethylammonium Chloride (C₄H₁₂ClN)
- Molecular Weight : 109.6 g/mol (vs. 295.9 g/mol for Trimethylammonium trichlorocadmate).
- Structure : Lacks a metal center; composed of tetramethylammonium [N(CH₃)₄⁺] and Cl⁻ ions.
- Applications: Widely used in organic synthesis as a phase-transfer catalyst and in ion-exchange processes.
Trimethylammonium Chloride (C₃H₁₀ClN)
- Molecular Weight : 95.57 g/mol.
- Structure : Similar cationic moiety [(CH₃)₃NH⁺] but paired with a simple Cl⁻ anion.
- Applications : Primarily utilized in laboratory synthesis and as a precursor for quaternary ammonium surfactants. The absence of cadmium simplifies handling but limits coordination chemistry applications .
(2-Chloroethyl)trimethylammonium Chloride
- Structure : Features a chloroethyl substituent on the ammonium group.
- Applications: Acts as a plant growth retardant (e.g., chlormequat chloride), altering gibberellin biosynthesis. The chloroethyl group enhances bioactivity compared to non-functionalized analogs like this compound .
Physicochemical and Functional Properties
| Compound | Molecular Weight (g/mol) | Key Structural Features | Applications | Toxicity Considerations |
|---|---|---|---|---|
| This compound | 295.9 | CdCl₃⁻ anion, ionic lattice | Potential in coordination chemistry | High (cadmium toxicity) |
| Tetramethylammonium chloride | 109.6 | Non-metallic, tetrahedral cation | Phase-transfer catalysis, ion exchange | Low |
| Dodecyltrimethylammonium chloride | 335.5 | Long alkyl chain surfactant | Detergents, emulsifiers | Moderate (skin irritation) |
| (2-Hydroxypropyl)trimethylammonium chloride | 151.6 | Hydroxypropyl functional group | Cosmetics, drug delivery | Low (high biodegradability) |
Key Observations:
- Cadmium Influence: The presence of cadmium in this compound introduces heavy-metal toxicity risks, absent in non-metallic analogs like tetramethylammonium chloride .
- Functional Groups : Substituents (e.g., chloroethyl, hydroxypropyl) dictate biological activity. This compound’s trichlorocadmate anion may enable unique catalytic or optical properties, though this remains underexplored .
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